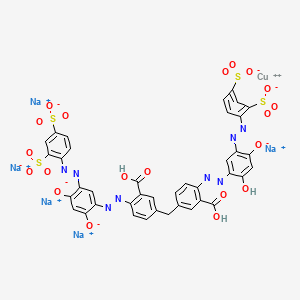
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anionic state. This particular compound is characterized by its intricate structure, which includes multiple azo groups and carboxylic acid functionalities. Cuprates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium typically involves the reaction of copper salts with azo compounds under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The azo groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions may result in the replacement of azo groups with other functional groups.
Applications De Recherche Scientifique
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a catalyst or therapeutic agent.
Comparaison Avec Des Composés Similaires
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium can be compared with other similar compounds, such as:
Tetrachloridocuprate(II): An anionic coordination complex with copper in an oxidation state of +2.
Dimethylcuprate(I): An organocopper compound with copper in an oxidation state of +1.
Yttrium barium copper oxide: A high-temperature superconducting material.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer unique reactivity and applications compared to other cuprates.
Propriétés
Numéro CAS |
73297-25-3 |
|---|---|
Formule moléculaire |
C39H21CuN8Na5O20S4 |
Poids moléculaire |
1228.4 g/mol |
Nom IUPAC |
copper;pentasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.Cu.5Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;+2;5*+1/p-7 |
Clé InChI |
NFTFRLGDZQQQCP-UHFFFAOYSA-G |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5O)[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





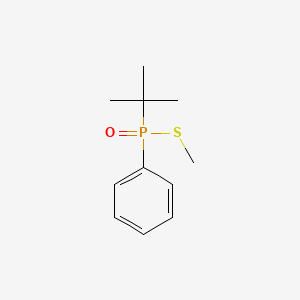
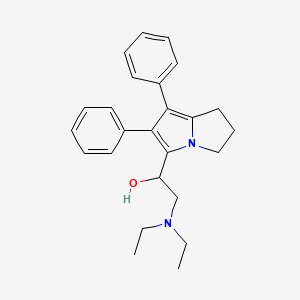
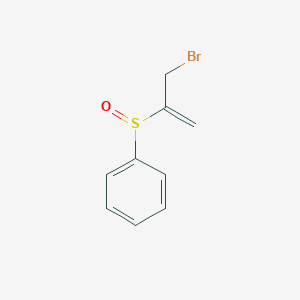
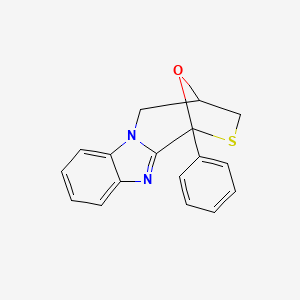
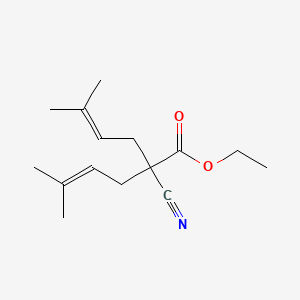
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
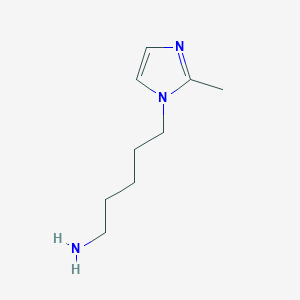
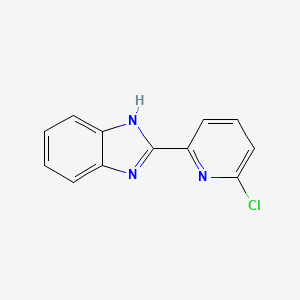
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
